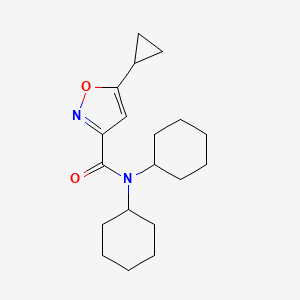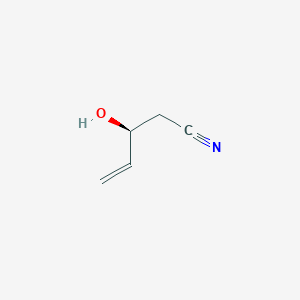
3-hydroxypent-4-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
3-hydroxypent-4-enenitrile can be isolated from Crambe abyssinica seedmeal using immiscible solvent extraction and high-performance liquid chromatography . The seedmeal is extracted with solvents such as hexane, dichloromethane (CH₂Cl₂), methanol (MeOH), and water. Among these, the CH₂Cl₂ extract is the most effective in isolating the compound
化学反应分析
3-hydroxypent-4-enenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, and reducing agents like LiAlH₄ for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-hydroxypent-4-enenitrile has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of nitriles and secondary alcohols.
Industry: Its phytotoxic properties are exploited in agricultural practices to control weed growth.
作用机制
The mechanism of action of 3-hydroxypent-4-enenitrile involves its interaction with mitochondrial membranes. It reduces the mitochondrial membrane potential, leading to a decrease in ATP production and an increase in ROS production . This results in apoptosis in liver cells and other biological effects. Additionally, it has been shown to upregulate quinone reductase and glutathione S-transferases, suggesting its potential as a cancer chemopreventive compound .
相似化合物的比较
3-hydroxypent-4-enenitrile is unique due to its dual functional groups (nitrile and hydroxyl) and its biological activities. Similar compounds include:
3-Hydroxy-4-pentenenitrile: Another name for this compound.
2-Hydroxy-3-butenyl cyanide: A compound with similar functional groups but different structural arrangement.
Crambene: Another nitrile found in cruciferous vegetables with similar biological activities.
These compounds share some chemical properties but differ in their specific biological activities and applications.
属性
CAS 编号 |
6071-81-4 |
|---|---|
分子式 |
C5H7NO |
分子量 |
97.12 g/mol |
IUPAC 名称 |
(3S)-3-hydroxypent-4-enenitrile |
InChI |
InChI=1S/C5H7NO/c1-2-5(7)3-4-6/h2,5,7H,1,3H2/t5-/m1/s1 |
InChI 键 |
PBCLOVRWBLGJQA-RXMQYKEDSA-N |
SMILES |
C=CC(CC#N)O |
手性 SMILES |
C=C[C@H](CC#N)O |
规范 SMILES |
C=CC(CC#N)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Crambene; NSC 321802; NSC-321802; NSC321802 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


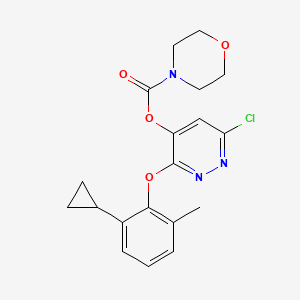
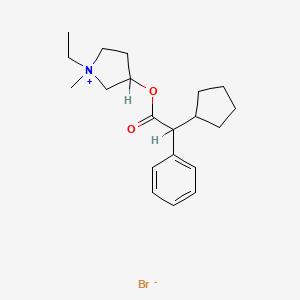

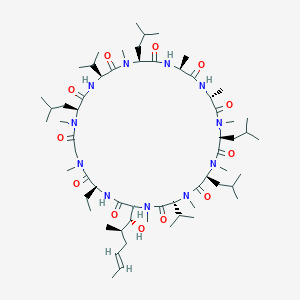
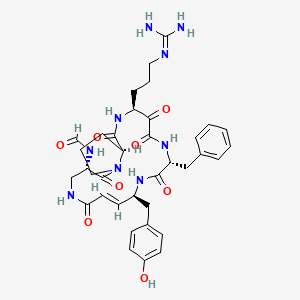
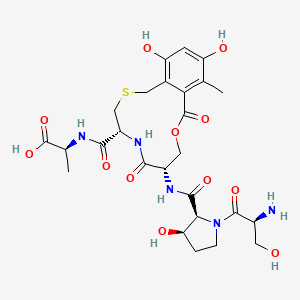
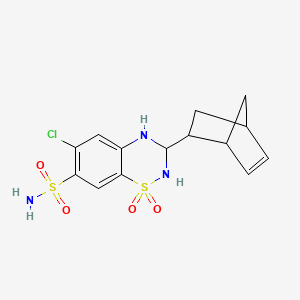
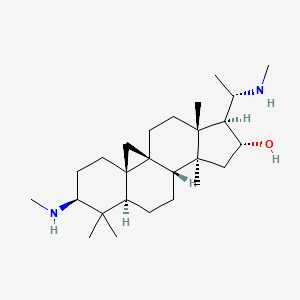



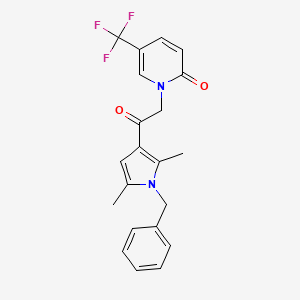
![1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile](/img/structure/B1669539.png)
